Neopentyl glycol dimethacrylate

描述

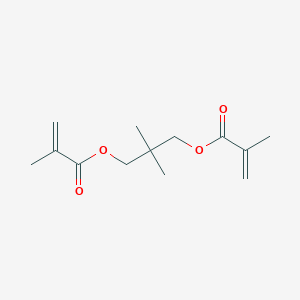

Neopentyl glycol dimethacrylate (NPGDMA, CAS 1985-51-9) is a difunctional methacrylate monomer with the molecular formula C₁₃H₂₀O₄ and a molecular weight of 240.30 g/mol . It is synthesized via esterification of methacrylic acid with neopentyl glycol, often using catalysts like sodium bisulfate to achieve yields exceeding 94% . NPGDMA is characterized by its branched neopentyl structure, which imparts low shrinkage, high rigidity, and chemical resistance upon polymerization. It is widely used in dental resins, 3D printing materials, optical lenses, and chromatography columns due to its crosslinking efficiency and biocompatibility .

准备方法

Neopentyl glycol dimethacrylate can be synthesized through various methods. One common method involves the esterification of neopentyl glycol with methacrylic acid in the presence of a catalyst and a polymerization inhibitor. The reaction is typically carried out under reflux conditions, and the product is purified by distillation under reduced pressure to remove excess reactants and by-products .

Another method involves the transesterification of methyl methacrylate with neopentyl glycol using a catalyst and a polymerization inhibitor. The reaction mixture is subjected to reaction rectification to obtain the desired product, which is then purified by distillation .

化学反应分析

Neopentyl glycol dimethacrylate undergoes various chemical reactions, including:

Polymerization: It can undergo free radical polymerization to form cross-linked polymers. Common initiators for this reaction include benzoyl peroxide and azobisisobutyronitrile (AIBN).

Esterification: It can react with carboxylic acids to form esters.

Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form neopentyl glycol and methacrylic acid

科学研究应用

Chemical Properties and Structure

- Molecular Formula: C₁₃H₂₀O₄

- Molecular Weight: 240.30 g/mol

- Density: 1.003 g/mL at 25 °C

- Boiling Point: 87 °C at 0.6 mm Hg

The chemical structure of NPGDMA features a neopentyl glycol core with two methacrylate groups, which enhances its reactivity and stability during polymerization processes.

Dental Materials

NPGDMA is extensively used as a crosslinking agent in dental composite resins. Its incorporation improves the mechanical properties of dental materials, such as strength and durability. Research indicates that NPGDMA-based composites exhibit enhanced resistance to wear and fracture compared to traditional materials.

Case Study:

A study demonstrated that dental composites containing NPGDMA showed superior mechanical performance under simulated oral conditions, making them ideal for restorative applications .

Coatings

In industrial applications, NPGDMA serves as a crucial component in formulating thermosetting coatings. Its high thermal stability and resistance to environmental factors make it suitable for protective coatings in automotive and aerospace industries.

Table: Comparison of Coating Properties

| Property | NPGDMA-Based Coatings | Traditional Coatings |

|---|---|---|

| Thermal Stability | High | Moderate |

| Chemical Resistance | Excellent | Variable |

| Mechanical Strength | Superior | Standard |

Drug Delivery Systems

Recent advancements in nanomedicine have highlighted the potential of NPGDMA in drug delivery systems, particularly in creating multifunctional nanoparticles. These systems can be engineered to release therapeutic agents in a controlled manner, enhancing the efficacy of treatments while minimizing side effects.

Research Insights:

Studies have shown that NPGDMA can be utilized to create mesoporous silica nanoparticles that facilitate targeted drug delivery in cancer therapy. The tunable properties of these nanoparticles allow for responsive release mechanisms based on external stimuli .

作用机制

The primary mechanism of action of neopentyl glycol dimethacrylate involves its ability to undergo polymerization reactions. The methacrylate groups in the compound can form cross-linked networks through free radical polymerization, resulting in materials with enhanced mechanical strength, chemical resistance, and durability. The molecular targets and pathways involved in these reactions include the formation of free radicals and the subsequent propagation and termination steps in the polymerization process .

相似化合物的比较

Structural and Chemical Properties

The table below compares NPGDMA with other glycol-based dimethacrylates and diacrylates:

Key Observations :

- Branching vs. Linearity : NPGDMA’s neopentyl structure reduces polymerization shrinkage compared to linear analogs like TEGDMA or HDDA .

- Reactivity : Diacrylates (e.g., NPGDA, HDDA) polymerize faster than dimethacrylates but are more prone to sensitization .

- Hydrophilicity : PEGDMA and TEGDMA, with ethylene glycol units, absorb more water than hydrophobic NPGDMA, affecting their use in moisture-sensitive applications .

生物活性

Neopentyl glycol dimethacrylate (NPGDMA) is a widely used compound in various industrial applications due to its unique chemical properties. This article delves into its biological activity, examining its interactions with biological systems, potential toxicity, and applications in biomedical fields.

- Chemical Formula : C13H20O4

- Molecular Weight : 240.3 g/mol

- CAS Number : 1985-51-9

- Physical State : Clear liquid, colorless to almost colorless

- Density : 1.003 g/mL at 25 °C

- Melting Point : 5 °C

- Boiling Point : 87 °C at 0.6 mm Hg

These properties highlight NPGDMA's stability and suitability for various applications, particularly in polymerization processes.

NPGDMA primarily functions as a crosslinking agent in the formation of polymers and resins. Its ability to undergo polymerization reactions leads to the creation of stable networks that exhibit enhanced resistance to environmental factors such as heat and moisture. The mechanism involves the following steps:

- Esterification : Reaction with methacrylic acid to form NPGDMA.

- Polymerization : Initiated through radical mechanisms, resulting in crosslinked structures that enhance mechanical properties and resistance.

Cytotoxicity and Biocompatibility

Research indicates that NPGDMA exhibits varying degrees of cytotoxicity depending on concentration and exposure duration. Studies have shown that:

- Cell Viability : NPGDMA can induce apoptosis in certain cell types, including human embryonic palatal mesenchymal (HEPM) cells and primary human dental pulp (HDP) cells. The underlying mechanism involves the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction and activation of apoptotic pathways .

- Toxicological Studies : In vitro studies have demonstrated that exposure to NPGDMA at high concentrations can significantly reduce cell viability, indicating potential risks associated with its use in dental composites and other biomedical applications .

Applications in Dentistry

NPGDMA is commonly used in dental materials due to its favorable properties:

- Dental Composites : It is a key component in resin-based composites, providing strength and durability.

- Endodontic Sealers : Its ability to form stable polymers makes it suitable for sealing root canals.

However, concerns regarding its cytotoxic effects necessitate careful consideration of its concentration in formulations.

Study on Apoptosis Induction

A significant study investigated the effects of NPGDMA on HEPM cells. The findings revealed:

- Increased levels of ROS production.

- Upregulation of NOX4 expression, which plays a critical role in ROS-mediated apoptosis.

- Activation of caspase pathways leading to cell death .

This study underscores the importance of understanding the cellular mechanisms affected by NPGDMA, particularly when used in medical applications.

Biocompatibility Assessment

Another research effort focused on assessing the biocompatibility of NPGDMA-containing materials in vivo. Results indicated:

- Moderate inflammatory responses when implanted in animal models.

- Gradual degradation over time without significant adverse effects on surrounding tissues .

These findings suggest that while NPGDMA has cytotoxic potential, its application within controlled parameters can yield biocompatible materials.

Summary Table of Biological Activity

| Property/Activity | Observation |

|---|---|

| Cytotoxicity | Induces apoptosis at high concentrations |

| ROS Production | Significant increase noted |

| Biocompatibility | Moderate inflammatory response |

| Applications | Dental composites, endodontic sealers |

常见问题

Basic Research Questions

Q. What are the optimal catalytic conditions for synthesizing NPGDMA, and how do different catalysts affect reaction efficiency?

NPGDMA is synthesized via transesterification of methyl methacrylate and neopentyl glycol. Sodium bisulfate (NaHSO₄) has been used as a catalyst, achieving yields >90% under reflux conditions (toluene solvent, 110–120°C, 4–6 hours). Alternative catalysts like acid resins or enzymatic systems may reduce byproducts but require longer reaction times. Methodological optimization should focus on catalyst loading, solvent selection, and temperature to balance efficiency and purity .

Q. How should researchers handle NPGDMA safely in laboratory settings?

Safety protocols include:

- PPE : Tight-fitting goggles, face shields, nitrile gloves, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors or dust, which can cause respiratory irritation .

- Emergency measures : For skin contact, wash with soap/water; for eye exposure, rinse ≥15 minutes with water. Avoid inducing vomiting if ingested—administer activated charcoal and seek medical help .

Q. What analytical methods are recommended for identifying NPGDMA in polymer matrices?

- FT-IR : Peaks at 1720 cm⁻¹ (ester C=O) and 1635 cm⁻¹ (methacrylate C=C) confirm structure .

- HPLC/GC-MS : Quantify residual monomer using C18 columns (acetonitrile/water mobile phase) or GC with FID detection .

- NMR : δ 5.6–6.3 ppm (vinyl protons) and δ 1.2 ppm (neopentyl CH₃ groups) .

Q. How does NPGDMA concentration affect UV-curable resin polymerization kinetics?

As a crosslinker, NPGDMA increases crosslink density, accelerating gelation but potentially reducing flexibility. Real-time FT-IR or photo-DSC can monitor conversion rates. Optimal concentrations (10–20 wt%) balance cure speed and mechanical properties. Higher amounts may require UV intensity adjustments to avoid incomplete curing .

Q. How does NPGDMA improve impact resistance in TPU/PMMA blends?

At 5–10 wt%, NPGDMA enhances interfacial adhesion between TPU and PMMA phases via covalent bonding. Dynamic mechanical analysis (DMA) and Izod impact testing are critical for evaluating toughness. Process parameters (mixing temperature, curing time) must be optimized to prevent phase separation .

Advanced Research Questions

Q. Which machine learning models best predict the performance of NPGDMA composites?

Random Forest (RF) and XGBoost models achieve low prediction errors (RMSE <0.15, MAE <0.10) for mechanical properties like flexural strength. Feature importance analysis highlights crosslinker concentration and curing temperature as dominant variables .

Q. How does NPGDMA enhance oxygen permeability in rigid gas-permeable contact lenses?

As a siloxane copolymer crosslinker, NPGDMA reduces polymer chain mobility, creating microvoids that facilitate O₂ diffusion. Copolymerization with fluorinated monomers (e.g., HFIPA) further improves permeability (Dk >100 barrers) while maintaining rigidity .

Q. What factors determine NPGDMA’s efficiency in chromatographic monolithic columns?

Longer alkyl chains (e.g., neopentyl vs. ethylene glycol dimethacrylate) increase hydrophobicity and surface area, enhancing small-molecule separation. Porogen selection (e.g., tert-butanol/1,4-butanediol) and polymerization temperature (60–80°C) critically influence pore structure and column efficiency .

Q. How do NPGDMA plastic crystals contribute to barocaloric energy storage?

Near-spherical molecular packing enables reversible phase transitions under pressure, yielding entropy changes (ΔS ≈ 200 J/kg·K) for cooling applications. In situ XRD and calorimetry are used to map pressure-temperature phase diagrams .

Q. How does NPGDMA’s skin sensitization compare to other methacrylates?

NPGDMA has a sensitization score of 2.0 (local lymph node assay), higher than diethylene glycol dimethacrylate (1.1) but lower than 1,4-butanediol dimethacrylate (2.6). Mitigation strategies include using <5 wt% in formulations and adding antioxidants like BHT to reduce reactive byproducts .

属性

IUPAC Name |

[2,2-dimethyl-3-(2-methylprop-2-enoyloxy)propyl] 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O4/c1-9(2)11(14)16-7-13(5,6)8-17-12(15)10(3)4/h1,3,7-8H2,2,4-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULQMPOIOSDXIGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC(C)(C)COC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30619-19-3 | |

| Record name | Neopentyl glycol dimethacrylate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30619-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5044867 | |

| Record name | 2,2-Dimethylpropane-1,3-diyl bis(2-methylprop-2-enoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(2,2-dimethyl-1,3-propanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1985-51-9 | |

| Record name | Neopentyl glycol dimethacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1985-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neopentanediol dimethacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001985519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(2,2-dimethyl-1,3-propanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2-Dimethylpropane-1,3-diyl bis(2-methylprop-2-enoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethyl-1,3-propanediyl bismethacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.234 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEOPENTYL GLYCOL DIMETHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4NGO96034H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。